N-[(1-adamantylamino)carbonothioyl]-2,5-dichlorobenzamide
Overview
Description
N-[(1-adamantylamino)carbonothioyl]-2,5-dichlorobenzamide is a useful research compound. Its molecular formula is C18H20Cl2N2OS and its molecular weight is 383.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.0673398 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Coordination Chemistry
Research on compounds related to N-[(1-adamantylamino)carbonothioyl]-2,5-dichlorobenzamide, such as N-(1-Adamantyl)lipoamide, has explored their coordination chemistry. Studies have revealed insights into how these compounds interact with ions and the structural implications of these interactions, highlighting the unique bonding characteristics and potential for forming complex structures with metal ions (Wilhelm, Koch, & Strasdeit, 2002).
Antiviral and Antimicrobial Activities
Several studies have reported on the synthesis of derivatives that include adamantane or similar moieties, demonstrating significant antiviral and antimicrobial properties. These compounds have shown efficacy against various strains of viruses and bacteria, suggesting potential applications in developing new therapeutic agents (Mukusheva et al., 2022). Additionally, amantadine derivatives have been explored as urease inhibitors, with some showing promising results in inhibiting the enzyme, indicating potential for treating related diseases (Ahmed et al., 2021).
Drug Delivery Applications
Nanodiamonds modified with hyperbranched polymers based on adamantane derivatives have been studied for their potential in drug delivery. These modifications improve water dispersibility and biocompatibility, making them suitable carriers for therapeutic agents. The research highlights the versatility of adamantane-containing compounds in enhancing the delivery and efficacy of drugs (Huang et al., 2018).
Chemical Synthesis and Characterization
There has been significant interest in synthesizing and characterizing various adamantane derivatives, including those related to this compound. These studies contribute to a better understanding of the chemical properties, structural dynamics, and potential applications of these compounds in medicinal chemistry and materials science (Glushkov et al., 2019).
Properties
IUPAC Name |
N-(1-adamantylcarbamothioyl)-2,5-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2OS/c19-13-1-2-15(20)14(6-13)16(23)21-17(24)22-18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12H,3-5,7-9H2,(H2,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXMYTIDOLZABV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=C(C=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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